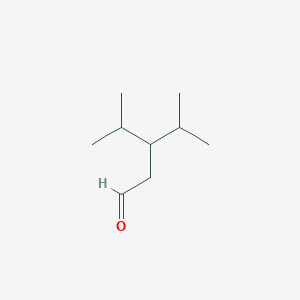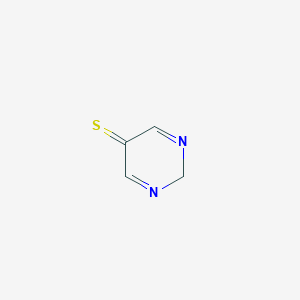
5(2H)-Pyrimidinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(2H)-Pyrimidinethione is a heterocyclic compound containing a pyrimidine ring with a thione group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Pyrimidinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiourea with β-dicarbonyl compounds, such as acetoacetate esters, in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidinethione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
5(2H)-Pyrimidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidinethiones depending on the reagents used.
科学研究应用
5(2H)-Pyrimidinethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5(2H)-Pyrimidinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The compound may also interact with DNA or RNA, affecting their function and stability.
相似化合物的比较
Similar Compounds
2H-Pyrimidinethione: Similar structure but with the thione group at a different position.
Pyrimidine-2-thiol: Contains a thiol group instead of a thione group.
Thiazole derivatives: Similar heterocyclic structure but with a sulfur atom in the ring.
Uniqueness
5(2H)-Pyrimidinethione is unique due to its specific positioning of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
220561-00-2 |
|---|---|
分子式 |
C4H4N2S |
分子量 |
112.16 g/mol |
IUPAC 名称 |
2H-pyrimidine-5-thione |
InChI |
InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-2H,3H2 |
InChI 键 |
CVJYWSNWPKHDOJ-UHFFFAOYSA-N |
规范 SMILES |
C1N=CC(=S)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


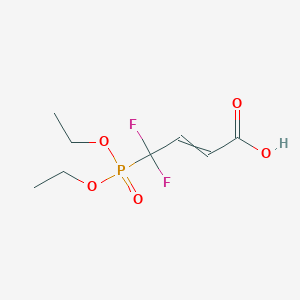
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

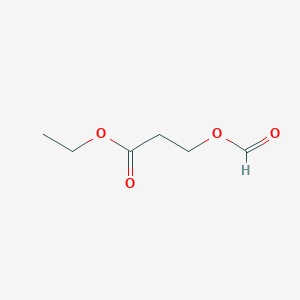
![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)
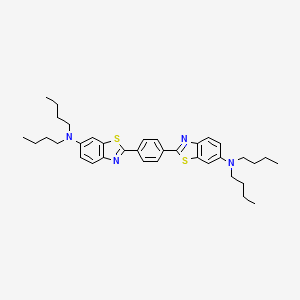
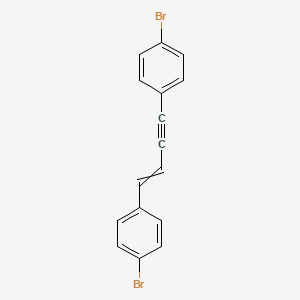
![4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine](/img/structure/B12576439.png)
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
